Milnacipran carbamoyl O-glucuronide, L- is a significant metabolite of milnacipran, a medication primarily used for treating major depressive disorder and fibromyalgia. Milnacipran itself is a racemic mixture consisting of two enantiomers: L-milnacipran and D-milnacipran, with the L-enantiomer being pharmacologically active. The compound is classified as a small molecule and has been investigated for its potential roles in various therapeutic contexts, including its effects on neurotransmitter reuptake and neuroprotection against conditions like Alzheimer's disease .
Milnacipran is synthesized through chemical processes and is classified under the category of antidepressants, specifically as a serotonin-norepinephrine reuptake inhibitor. The compound is recognized for its ability to modulate neurotransmitter levels in the brain, contributing to its antidepressant effects. The carbamoyl O-glucuronide form results from the metabolic processing of milnacipran, primarily occurring in the liver through conjugation reactions involving glucuronic acid .
The synthesis of milnacipran carbamoyl O-glucuronide occurs via metabolic pathways following the administration of milnacipran. Key steps include:
Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in these metabolic transformations .
Milnacipran carbamoyl O-glucuronide has a complex molecular structure characterized by:
The stereochemistry of milnacipran influences its pharmacological properties, with the L-enantiomer exhibiting greater therapeutic efficacy compared to its D counterpart .
Milnacipran carbamoyl O-glucuronide participates in several biochemical reactions:
The mechanism of action for milnacipran carbamoyl O-glucuronide involves:
The pharmacokinetics indicate that peak plasma concentrations of both milnacipran and its glucuronide metabolite occur within hours post-administration, highlighting their rapid onset of action .
Milnacipran carbamoyl O-glucuronide exhibits several notable properties:
Milnacipran carbamoyl O-glucuronide serves various scientific purposes:
The formation of L-milnacipran carbamoyl O-glucuronide represents a critical phase II metabolic pathway for the antidepressant compound levomilnacipran. This biotransformation occurs via a nucleophilic displacement reaction wherein the carbamoyl group (-CONH₂) of the parent drug undergoes conjugation with activated glucuronic acid. The reaction mechanism initiates with the formation of uridine diphosphate glucuronic acid (UDPGA), the universal glucuronosyl donor, within hepatocytes. The glucuronosyl moiety from UDPGA is transferred enzymatically to the carbamoyl nitrogen atom of milnacipran's L-enantiomer, resulting in the formation of a stable N-carbamoyl glucuronide bond [1] [2].
This conjugation reaction proceeds through a SN²-type mechanism, characterized by a nucleophilic attack of the carbamoyl nitrogen on the anomeric carbon (C1) of glucuronic acid. The reaction generates uridine diphosphate (UDP) as a byproduct and establishes a β-configuration at the glycosidic linkage. The resulting metabolite exhibits significantly enhanced hydrophilicity compared to the parent compound, facilitating renal excretion. Mass balance studies in humans demonstrate that L-milnacipran carbamoyl O-glucuronide accounts for approximately 5.6% of total circulating metabolites within 12 hours post-administration of levomilnacipran [1].
Table 1: Metabolic Fate of Levomilnacipran in Humans (12h Post-Dose)
Metabolite | Percentage of Total Plasma Radioactivity |
---|---|
Unchanged Levomilnacipran | 52.9% |
N-desethyl levomilnacipran N-carbamoyl glucuronide | 11.3% |
N-desethyl levomilnacipran | 7.5% |
L-Milnacipran carbamoyl O-glucuronide | 5.6% |
p-hydroxy levomilnacipran | ≤1.2% |
The carbamoyl glucuronidation of L-milnacipran is primarily catalyzed by hepatocellular UDP-glucuronosyltransferases (UGTs), with significant contributions from the UGT1A and UGT2B subfamilies. These membrane-bound enzymes reside in the endoplasmic reticulum of hepatocytes and facilitate the conjugation process through a conserved catalytic mechanism. Enzyme kinetics reveal that UGT isoforms exhibit differential catalytic efficiency toward the L-enantiomer of milnacipran. Research indicates UGT1A1, UGT1A3, and UGT2B7 demonstrate measurable activity, with UGT1A3 showing the highest intrinsic clearance for this specific conjugation pathway [3] [9].
The catalytic cycle begins with UGT binding to UDPGA, forming a ternary complex with the L-milnacipran substrate. A key catalytic histidine residue facilitates deprotonation of the carbamoyl nitrogen, enhancing its nucleophilicity for attack on the anomeric carbon of glucuronic acid. Genetic polymorphisms, particularly the UGT1A1*28 allele, may influence the metabolic rate, though studies suggest compensatory mechanisms via other UGT isoforms may mitigate significant clinical impact on milnacipran metabolism. Post-conjugation, the hydrophilic glucuronide metabolite is transported into bile or systemic circulation via MRP transporters (MRP2, MRP3) for eventual renal elimination [3] [9].
Table 2: UGT Enzyme Kinetics in L-Milnacipran Carbamoyl Glucuronidation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (μL/min/mg) |
---|---|---|---|
UGT1A1 | 18.2 ± 3.5 | 420 ± 45 | 23.1 |
UGT1A3 | 12.7 ± 1.8 | 685 ± 62 | 53.9 |
UGT1A9 | 22.6 ± 4.1 | 310 ± 28 | 13.7 |
UGT2B7 | 15.9 ± 2.3 | 580 ± 51 | 36.5 |
The glucuronidation of milnacipran exhibits pronounced stereochemical selectivity, with the L-enantiomer (1R,2S configuration) serving as the preferred substrate for carbamoyl glucuronidation. This stereospecificity arises from differential molecular recognition by UGT enzymes, driven by the three-dimensional orientation of functional groups around the chiral centers. The asymmetric cyclopropane ring in levomilnacipran creates a distinct binding pocket interaction within the UGT active site that facilitates optimal alignment of the carbamoyl group with the glucuronosyl donor. In contrast, the D-enantiomer (1S,2R configuration) demonstrates a significantly lower metabolic turnover rate (approximately 40-60% lower) due to suboptimal binding geometry [1] [4] [6].
Pharmacokinetic studies in humans reveal that plasma concentrations of L-milnacipran carbamoyl glucuronide exceed those of its D-counterpart by approximately 1.8-fold, underscoring the metabolic preference for the levorotatory enantiomer. This stereochemical bias extends to the N-desethylated metabolites, where the L-N-desethyl levomilnacipran subsequently undergoes more efficient glucuronidation than the D-form. The phenomenon is attributed to enantioselective enzyme kinetics wherein the L-enantiomers exhibit lower Km values (indicating higher binding affinity) and higher Vmax values (indicating faster catalytic conversion) compared to their D-enantiomer counterparts when exposed to hepatic UGTs [1] [4].
A comprehensive interspecies comparison reveals significant variations in the stereoselective disposition of milnacipran glucuronides. Humans and monkeys exhibit a pronounced preference for L-milnacipran carbamoyl glucuronide formation, with this metabolite representing 5.6% and 4.1% of the administered dose in human and monkey urine, respectively. Conversely, rats demonstrate a divergent metabolic profile characterized by minimal carbamoyl glucuronidation (<0.5% of dose) for both enantiomers, instead favoring hydroxylation pathways that yield p-hydroxy metabolites and their subsequent glucuronides (approximately 4% of dose) [1].
The underlying biochemical basis for this species difference lies in the differential expression and activity of UGT isoforms. Human hepatocytes express functional UGT1A3 at higher levels than rodents, an enzyme showing high catalytic efficiency for L-milnacipran. Furthermore, molecular modeling analyses demonstrate that the binding pocket of human UGT1A3 accommodates the L-enantiomer through favorable hydrophobic interactions between phenylalanine residues and the cyclopropane ring, along with optimal hydrogen bonding distance between the carbamoyl nitrogen and the catalytic histidine residue. This specific binding orientation is sterically hindered for the D-enantiomer due to its inverted stereochemistry at the C1 and C2 positions. The metabolic divergence between species highlights the limitations of rodent models in predicting human-specific glucuronidation patterns for chiral pharmaceuticals [1] [6] [9].
Table 3: Species-Specific Excretion of Milnacipran Carbamoyl Glucuronides
Species | Total Radioactivity Excreted in Urine (%) | L-Milnacipran Carbamoyl Glucuronide (% of dose) | D-Milnacipran Carbamoyl Glucuronide (% of dose) |
---|---|---|---|
Human | 58.4% (unchanged drug + metabolites) | 3.8% | Not detected |
Monkey | 35.5% (unchanged drug + metabolites) | 4.1% | <0.5% |
Rat | 40.2% (unchanged drug + metabolites) | Not detected | Not detected |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: